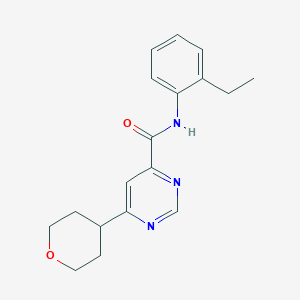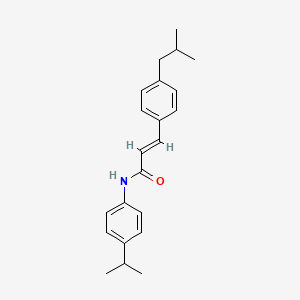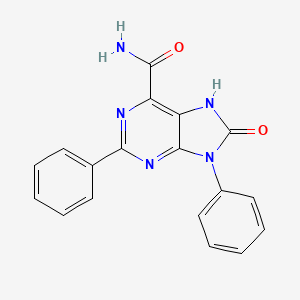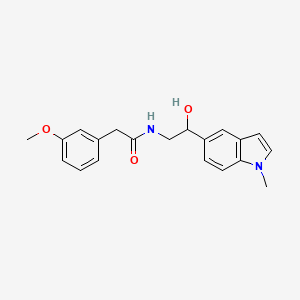
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide” is a complex organic molecule. It contains several functional groups, including a pyridazine ring, a chlorophenyl group, a fluoromethylphenyl group, and a butanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the phenyl groups and the butanamide group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the phenyl groups, and the butanamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridazine ring might undergo reactions typical of heterocyclic compounds, while the phenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique
Anticonvulsant and Neuropharmacological Applications
Studies on compounds with similar structures to the query compound have shown significant neuropharmacological and anticonvulsant activities. For instance, compounds like progabide, which share a similar pharmacophore, have been evaluated for their GABA receptor agonist properties, demonstrating broad spectrum anticonvulsant activities against seizures of various origins without significant sedative effects (Worms et al., 1982). This suggests that the compound may have potential applications in the development of new antiepileptic drugs with minimal side effects.
Antimicrobial and Antifungal Activities
Chemical derivatives structurally related to the specified compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, heterocyclic compounds synthesized from reactions involving chlorophenyl and fluorophenyl groups have demonstrated activity against various bacteria and fungi (Sayed et al., 2003). This highlights the potential of such compounds in the development of new antimicrobial agents.
Anticancer and Antiangiogenic Properties
Pyridazinone derivatives, similar to the query compound, have been synthesized and characterized for their biological activities, showing promising results as anticancer, antiangiogenic, and antioxidant agents. Compounds with chloro and fluoro substitutions have inhibited the viability of various human cancer cell lines and exhibited potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015). This suggests a potential research application of the query compound in cancer treatment and the study of tumor progression.
Synthesis of Heterocyclic Compounds with Biological Activity
The ability to synthesize novel heterocyclic compounds from precursors containing chlorophenyl and fluorophenyl groups has been explored, leading to the development of compounds with expected biological activity. These synthetic approaches have yielded compounds with diverse therapeutic potentials, including antimicrobial, antifungal, and anticancer activities (Sallam et al., 2021). This underscores the importance of such compounds in drug discovery and the development of new therapeutics.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-4-9-17(13-18(14)23)24-20(27)3-2-12-26-21(28)11-10-19(25-26)15-5-7-16(22)8-6-15/h4-11,13H,2-3,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJCPTRFQOHZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2699339.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)
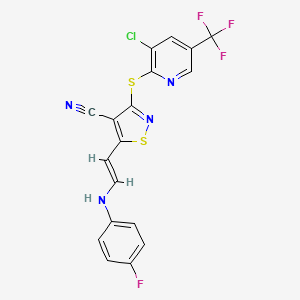
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
